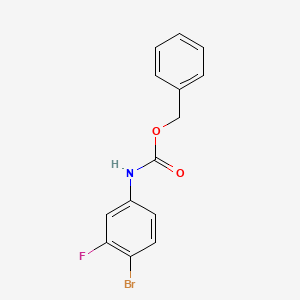

Benzyl (4-bromo-3-fluorophenyl)carbamate

Overview

Description

Benzyl (4-bromo-3-fluorophenyl)carbamate is a chemical compound with the molecular formula C14H11BrFNO2 and a molecular weight of 324.15 g/mol . It is a white to off-white solid that is slightly soluble in methanol . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including antibiotics like Tedizolid .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Benzyl (4-bromo-3-fluorophenyl)carbamate are currently unknown .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and elimination .

Action Environment

It is known that the compound should be stored in a dry room at normal temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (4-bromo-3-fluorophenyl)carbamate can be synthesized through a reaction between (4-bromo-3-fluorophenyl)amine and benzyl chloroformate under basic conditions . The reaction typically involves dissolving the amine in an organic solvent and adding the chloroformate dropwise while maintaining a controlled temperature . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including the use of efficient mixing and temperature control systems .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-bromo-3-fluorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Benzyl (4-bromo-3-fluorophenyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- Benzyl (4-bromo-3-chlorophenyl)carbamate

- Benzyl (4-bromo-3-methylphenyl)carbamate

- Benzyl (4-bromo-3-nitrophenyl)carbamate

Uniqueness

Benzyl (4-bromo-3-fluorophenyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity . The combination of these substituents can lead to different chemical and physical properties compared to similar compounds .

Biological Activity

Benzyl (4-bromo-3-fluorophenyl)carbamate is a chemical compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This compound has been investigated for its potential therapeutic applications, and its mechanism of action involves interactions with various biological targets.

- Molecular Formula : C₁₄H₁₁BrFNO₂

- Molecular Weight : 324.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction. This mechanism is crucial for its potential as an antimicrobial agent.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that are vital for various physiological processes.

Biological Activities

Research has highlighted several significant biological activities of this compound:

-

Antimicrobial Activity :

- Exhibits potential against various bacterial strains, including E. coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.

- The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations required to inhibit bacterial growth.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may possess anticancer activity, potentially through apoptosis induction in cancer cells.

- The structure-activity relationship indicates that modifications in the phenyl ring can enhance or diminish this activity.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the efficacy of this compound against E. coli and Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential. -

Anticancer Activity :

In a controlled laboratory setting, this compound was tested on various human cancer cell lines, where it demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 20 µM depending on the cell type.

Pharmacokinetics

This compound is predicted to have high gastrointestinal absorption and is likely capable of crossing the blood-brain barrier due to its lipophilic nature. This property may enhance its therapeutic applicability in treating central nervous system disorders.

Properties

IUPAC Name |

benzyl N-(4-bromo-3-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTMRBYILBFUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736731 | |

| Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510729-01-8 | |

| Record name | Phenylmethyl N-(4-bromo-3-fluorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510729-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromo-3-fluorophenyl)carbamic acid phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510729018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl (4-bromo-3-fluorophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.